7-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid
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Overview
Description
7-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid is a fluorinated organic compound that belongs to the chromene family. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of fluorine atoms in the structure enhances the compound’s chemical stability and biological activity, making it a valuable molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 7-fluoro-3,4-dihydronaphthalen-1(2H)-one with 4-methoxy-2-(trifluoromethyl)benzaldehyde in the presence of sodium hydroxide in methanol . The reaction is carried out at room temperature for several hours to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives.
Substitution: Halogen atoms in the structure can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include quinones, dihydrochromenes, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
7-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 7-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to penetrate cell membranes and bind to target proteins. This binding can inhibit enzyme activity or modulate signaling pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Fluoroquinolones: Known for their antibacterial activity and similar fluorinated structures.
Fluorinated Quinolines: Used in medicinal chemistry for their enhanced biological activity.
Uniqueness: 7-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid stands out due to its unique combination of a chromene core with multiple fluorine atoms. This structure provides a balance of chemical stability and biological activity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H6F4O3 |
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Molecular Weight |
262.16 g/mol |
IUPAC Name |
7-fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C11H6F4O3/c12-6-2-1-5-3-7(10(16)17)9(11(13,14)15)18-8(5)4-6/h1-4,9H,(H,16,17) |
InChI Key |
RQBTWDJSWRWUSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)OC(C(=C2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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